Enhanced Colloidal Stability Against Cyanide Etching via C9 Alkyl Spacer
Thiol-C9-PEG4 is structurally analogous to PEGMUA, which contains a C10 alkyl spacer and a PEG chain of approximately 2 kDa. In a direct head-to-head comparison, PEGMUA-stabilized gold nanoparticles (AuNPs) exhibited dramatically superior resistance to cyanide etching compared to AuNPs stabilized by PEGMPA (C2 spacer) or PEGMPAA (phenylene spacer). Specifically, AuNPs functionalized with PEGMUA required more than 20 hours to be completely etched in 100 mM cyanide, whereas those with PEGMPA or PEGMPAA were completely dissolved within a few minutes [1]. This stability difference, greater than two orders of magnitude, is attributed to the enhanced packing density and robust ligand layer enabled by the long alkyl spacer adjacent to the thiol group [2].
| Evidence Dimension | Resistance to Oxidative Etching (Stability) |
|---|---|
| Target Compound Data | >20 hours to complete etching (PEGMUA, C10 analog) |
| Comparator Or Baseline | <5 minutes to complete etching (PEGMPA, C2 spacer; PEGMPAA, phenylene spacer) |
| Quantified Difference | >240-fold increase in stability |
| Conditions | 100 mM sodium cyanide (NaCN) solution, in vitro cyanide etching assay |
Why This Matters
This superior chemical stability is essential for applications where gold nanoparticles are exposed to harsh biological or chemical environments, ensuring long-term functionality of biosensors, drug delivery vehicles, and imaging agents.
- [1] Schulz, F., Vossmeyer, T., Bastús, N. G., & Weller, H. (2013). Effect of the Spacer Structure on the Stability of Gold Nanoparticles Functionalized with Monodentate Thiolated Poly(ethylene glycol) Ligands. Langmuir, 29(31), 9897–9908. View Source
- [2] Schulz, F., Vossmeyer, T., Bastús, N. G., & Weller, H. (2013). Effect of the Spacer Structure on the Stability of Gold Nanoparticles Functionalized with Monodentate Thiolated Poly(ethylene glycol) Ligands. Langmuir, 29(31), 9897–9908. View Source
